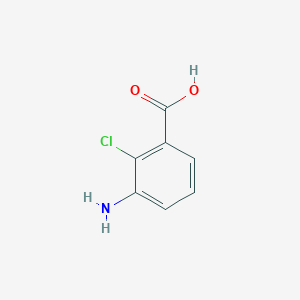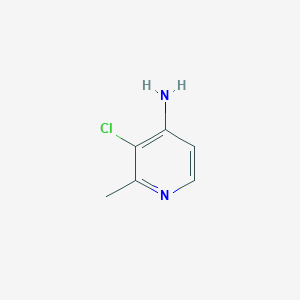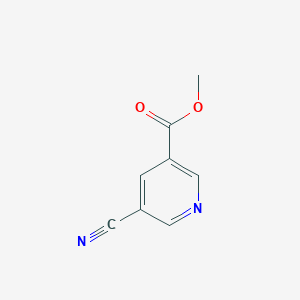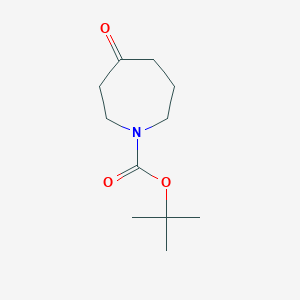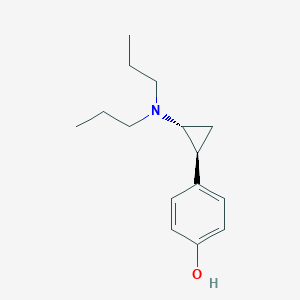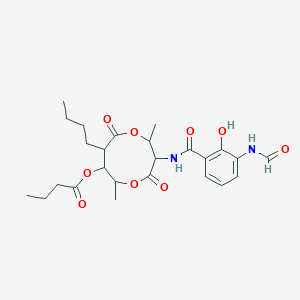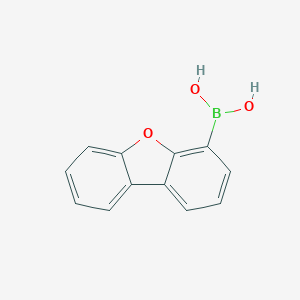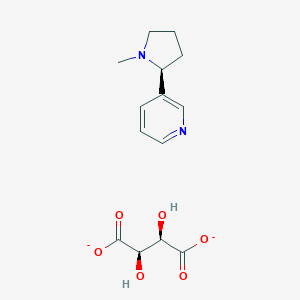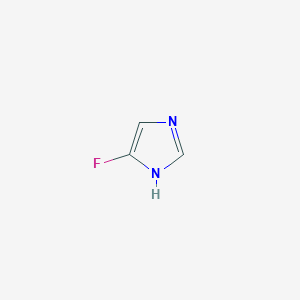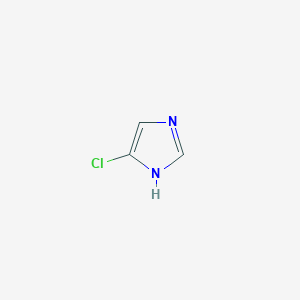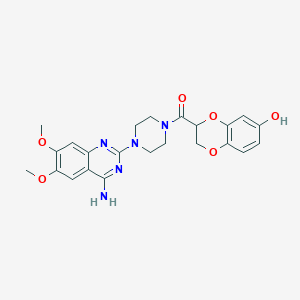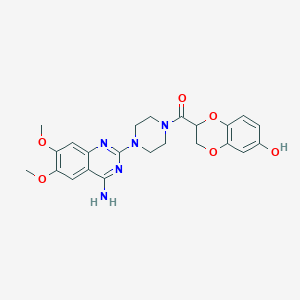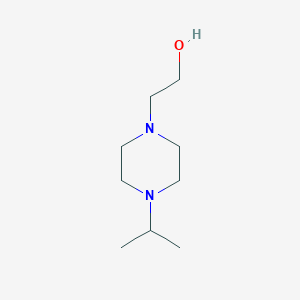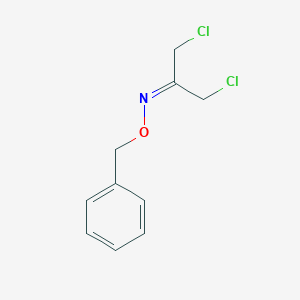
1,3-Dichloro-propan-2-one O-benzyl-oxime
Vue d'ensemble
Description
1,3-Dichloro-propan-2-one O-Benzyl-oxime, also known as 1,3-Dichloro-2-propanone O-Benzyloxime or N-(1,3-Dichloropropan-2-ylidene)-1-benzylimine, is a chemical compound with the molecular formula C10H11Cl2NO . It has a molecular weight of 232.11 .
Molecular Structure Analysis
The molecular structure of 1,3-Dichloro-propan-2-one O-benzyl-oxime consists of 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each .Physical And Chemical Properties Analysis
1,3-Dichloro-propan-2-one O-benzyl-oxime appears as an oil and is in a liquid physical state . It is soluble in chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate . It should be stored at -20°C .Applications De Recherche Scientifique
Biodegradation of 1,3-Dichloro-2-propanol
Specific Scientific Field
This research falls under the field of Environmental Science and Microbiology .
Summary of the Application
The study focuses on the biodegradation of 1,3-Dichloro-2-propanol (1,3-DCP), a chlorinated organic compound that poses environmental pollution concerns due to its resistance to biodegradation and long-lasting toxicity . The research aims to find a biological treatment method for this compound .
Methods of Application or Experimental Procedures
The researchers isolated a bacterium, Arthrobacter sp. strain PY1, from a soil sample of a chemical plant. This bacterium has the ability to degrade 1,3-DCP . The degradation ability of the strain was tested by adding 1,3-DCP to the culture of strain PY1 .
Results or Outcomes
Strain PY1 was able to completely degrade 1000 mg/l (7.75 mM) of 1,3-DCP within 7 days, and the ability was elevated by acclimatization up to 4000 mg/l/week . These results suggest that strain PY1 could be a useful organism in a biological control system for 1,3-DCP pollution .
Synthesis of Citric Acid
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
1,3-Dichloro-2-propanone, a compound closely related to 1,3-Dichloro-propan-2-one O-benzyl-oxime, is used in the synthesis of citric acid . Citric acid is a key intermediate in the citric acid cycle, which is a central metabolic pathway for many organisms .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this synthesis are not detailed in the source .
Results or Outcomes
The outcome of this process is the production of citric acid, a valuable compound used in food, pharmaceuticals, and many other industries .
Proteomics Research
Specific Scientific Field
This application falls under the field of Biochemistry and Proteomics .
Summary of the Application
1,3-Dichloro-propan-2-one O-Benzyl-oxime is a useful biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this research are not detailed in the source .
Results or Outcomes
The outcomes of this research could potentially contribute to our understanding of protein structures and functions, which is crucial for many areas of biology and medicine .
Solvent and Intermediate in Organic Synthesis
Summary of the Application
1,3-Dichloro-2-propanone, a compound closely related to 1,3-Dichloro-propan-2-one O-benzyl-oxime, is used as a solvent and as an intermediate in organic synthesis .
Results or Outcomes
The outcome of this process is the production of various organic compounds, which can be used in a wide range of applications .
Propriétés
IUPAC Name |
1,3-dichloro-N-phenylmethoxypropan-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-10(7-12)13-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIHQCYFKGDZEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442477 | |
| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-propan-2-one O-benzyl-oxime | |
CAS RN |
188125-86-2 | |
| Record name | 1,3-DICHLORO-PROPAN-2-ONE O-BENZYL-OXIME | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10442477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
